molecular formula C17H21NO3S B229110 N-(2-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

N-(2-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B229110
M. Wt: 319.4 g/mol
InChI Key: MDABQZLCTUAMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, commonly known as EMD-1214063, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit promising results in various scientific research studies due to its unique chemical properties.

Mechanism of Action

The mechanism of action of EMD-1214063 involves the inhibition of the TRPV4 ion channel. This ion channel is involved in the regulation of various physiological processes, including the perception of pain, inflammation, and osmoregulation. By inhibiting the TRPV4 ion channel, EMD-1214063 has been found to exhibit potential therapeutic effects in various disease states.
Biochemical and Physiological Effects:
EMD-1214063 has been found to exhibit potent and selective inhibition of the TRPV4 ion channel, which is involved in various physiological processes. This compound has been found to exhibit potential therapeutic effects in various disease states, including pain, inflammation, and edema.

Advantages and Limitations for Lab Experiments

The advantages of using EMD-1214063 in lab experiments include its potent and selective inhibition of the TRPV4 ion channel, which allows for the study of the physiological processes involved in various disease states. The limitations of using EMD-1214063 in lab experiments include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

Future research on EMD-1214063 could focus on its potential therapeutic applications in various disease states, including pain, inflammation, and edema. Additionally, further studies could be conducted to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of EMD-1214063 involves the reaction of 2,3-dimethyl-4-methoxybenzenesulfonyl chloride with 2-ethyl aniline in the presence of a base. This reaction results in the formation of EMD-1214063 as a white crystalline solid with a high yield.

Scientific Research Applications

EMD-1214063 has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has been found to exhibit potent and selective inhibition of the TRPV4 ion channel, which is involved in various physiological processes, including pain perception, inflammation, and osmoregulation.

properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-5-14-8-6-7-9-15(14)18-22(19,20)17-11-10-16(21-4)12(2)13(17)3/h6-11,18H,5H2,1-4H3

InChI Key

MDABQZLCTUAMKR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C

Origin of Product

United States

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